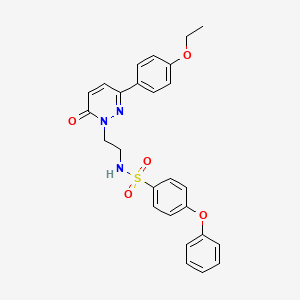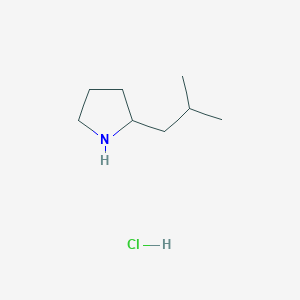![molecular formula C13H17N3O3 B2813151 (Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine CAS No. 383147-50-0](/img/structure/B2813151.png)
(Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been many reviews concerning specific methods of piperidine synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Aplicaciones Científicas De Investigación
Kinetic and Thermodynamic Studies
- Acidity Constants and Kinetics: Research by Bernasconi, Ali, and Gunter (2003) explored the acidity constants of substituted 1-benzyl-1-methoxy-2-nitroethylenes, revealing insights into kinetic data and the Brønsted coefficients. This study contributes to understanding the chemical properties and reactions involving similar compounds (Bernasconi, Ali, & Gunter, 2003).
Catalysis and Reaction Mechanisms
- Catalysis in Aromatic Nucleophilic Substitution: Multiple studies have investigated the kinetics and mechanisms of reactions involving compounds like 2-methoxy-3-nitrothiophenes and piperidine. These studies are significant in understanding the catalytic processes and electronic effects in base catalysis, relevant to the chemical structure of (Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine. Key contributors in this area include Consiglio, Arnone, Spinelli, Noto, and Frenna in their works from the 1980s and 1970s (Consiglio et al., 1984), (Consiglio et al., 1979).
Photoreactions and Substitution Mechanisms
- Photoreactions with Piperidine and Hydroxide Ion: Cantos, Marquet, Moreno-Mañas, and Castelló (1988) researched the photoreactions of compounds with primary amines, piperidine, and hydroxide ion, demonstrating different mechanistic pathways. This is pertinent in studying the reaction behavior of nitro-substituted compounds in different states (Cantos et al., 1988).
Structural Analysis and Reactivity
- Structure-Reactivity Correlations: Studies have focused on structure-reactivity relationships in reactions involving pyrrolidine and piperidine with various compounds. These insights are crucial for understanding the reactivity and potential applications of (Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine. Notable contributions in this field were made by Castro, Cabrera, and Santos (1997) and others (Castro, Cabrera, & Santos, 1997).
Mecanismo De Acción
Direcciones Futuras
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Propiedades
IUPAC Name |
(Z)-N-methoxy-1-(5-nitro-2-piperidin-1-ylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-19-14-10-11-9-12(16(17)18)5-6-13(11)15-7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNPBDYCQHWJDD-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,1-Dioxothiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide](/img/structure/B2813069.png)
![Methyl 2-({[3-(2-nitrophenoxy)-2-thienyl]carbonyl}amino)acetate](/img/structure/B2813071.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2813074.png)


![2-Chloro-N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]propanamide](/img/structure/B2813078.png)

![N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2813081.png)
![Ethyl 4-[4-[(2-benzoyl-4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2813082.png)
![4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B2813084.png)



